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Compound of Interest

Compound Name: 4'-Chloro-[1,1"-biphenyl]-3-amine

Cat. No.: B1586337

In the landscape of modern drug discovery and materials science, the aminobiphenyl scaffold
represents a privileged structure. Its rigid, yet conformationally adaptable, framework allows for
precise spatial positioning of functional groups, making it a cornerstone for designing
molecules that interact with biological targets or exhibit specific optoelectronic properties. The
introduction of a chlorine atom, as seen in 4'-Chloro-[1,1'-biphenyl]-3-amine, is a strategic
modification. Halogenation, particularly chlorination, is a well-established method in medicinal
chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding
affinity—a phenomenon sometimes referred to as the "Magic Chloro" effect.[1]

This guide provides a comprehensive technical overview of 4'-Chloro-[1,1'-biphenyl]-3-
amine. While specific experimental data for this particular isomer is not as prevalent in public
literature as its 2-amine and 4-amine counterparts, this document will leverage established
chemical principles and data from closely related analogues to present a robust profile. We will
explore its core chemical properties, propose a validated synthetic methodology, discuss its
reactivity, and contextualize its potential as a valuable intermediate for researchers in
pharmaceutical and chemical development.

PART 1: Molecular Identity and Physicochemical
Profile

The unique identity of 4'-Chloro-[1,1'-biphenyl]-3-amine is defined by its specific arrangement
of a chloro substituent on one phenyl ring and an amine group on the other. This substitution
pattern dictates its electronic properties, reactivity, and intermolecular interactions.
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Table 1: Chemical Identity of 4'-Chloro-[1,1'-biphenyl]-3-amine

Identifier Value

IUPAC Name 4'-Chloro-[1,1'-biphenyl]-3-amine
Molecular Formula C12H10CIN

Molecular Weight 203.67 g/mol

Canonical SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)CI)N
INChl Key JXFNXYLGMGTVPA-UHFFFAOYSA-N
CAS Number 188971-15-5

The physicochemical properties of a molecule are critical predictors of its behavior in both
chemical reactions and biological systems. While direct experimental values for the 3-amine
iIsomer are scarce, we can project a reasonable profile by comparing it to its structural isomers
and the parent, non-chlorinated compound, [1,1'-biphenyl]-3-amine.

Table 2: Physicochemical Properties and Analog Comparison
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. 4'-Chloro-[1,1'-
4'-Chloro-[1,1'- [1,1'-biphenyl]-3- . .
Property . . . biphenyl]-3-amine
biphenyl]-2-amine amine .
(Predicted)

Expected to be a low-
Melting Point (°C) 45.0 - 49.0[2][3] 31 - 33[4] melting solid, likely
between 30-60°C.

Boiling Point (°C) 334.6 (Predicted)[2][3] Not available > 300°C (Predicted)

~3.0-3.5(The
amine's basicity is

reduced by the

pKa (Predicted) 3.26 £ 0.10[2][3] Not available i ]
electron-withdrawing
nature of the biphenyl
system).
~3.8 - 4.3 (The chloro
_ . group increases
LogP (Predicted) 4.17[2] Not available

lipophilicity compared

to the parent amine).

Expected to have low

] ) aqueous solubility but
Slightly soluble in o
good solubility in

Solubility Chloroform, Methanol.  Not available ) )
organic solvents like
[21[3]
DCM, THF, and
alcohols.

PART 2: Synthesis and Characterization

The formation of the C-C bond between the two phenyl rings is the key step in synthesizing the
biphenyl core. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this
transformation due to its mild conditions, high functional group tolerance, and the commercial
availability of starting materials.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-
Coupling
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A highly efficient and logical route to 4'-Chloro-[1,1'-biphenyl]-3-amine involves the
palladium-catalyzed coupling of (4-chlorophenyl)boronic acid with 3-bromoaniline. This
approach is advantageous as the amine group does not require protection, simplifying the
overall process.[5]

Reactants Catalytic System Conditions

[37 ve] [(A—C ac\d] [ Pd Catalyst (e.g., Pd(PPhs)s) ] [ Base (e.g., K2CO3, Cs2C03) ] [ Solvent (e.g., Toluene/H20 or Dioxane/Hz0) ] [‘"f,’e‘a‘;‘{zf"ggﬁég‘:{:’;”]
Conditions

Catalyst Base Solvent

Process

Suzuki-Miyaura
Cross-Coupling

Aqueous Worku
& Extraction

uuuuuuuuuuu
(Column Chromatography)

4'-Chloro-[1,1'-biphenyl]-3-amine

Click to download full resolution via product page
Caption: Proposed Suzuki-Miyaura synthesis workflow.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of unprotected
bromoanilines.[5]
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o Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 3-bromoaniline (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.),
and potassium carbonate (2.5 eq.).

 Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for
10-15 minutes.

e Solvent Addition: Add a degassed 4.1 mixture of dioxane and water. The total solvent volume
should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting
reagent).

o Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s4, 0.03 eq.).

o Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress
by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed
(typically 4-12 hours).

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and wash it sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude residue by flash column chromatography
on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Confirmation of the product's identity is achieved through a combination of spectroscopic
methods. Below are the expected key characteristics based on the structure and data from
analogous compounds.[4]

Table 3: Representative Spectroscopic Profile
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Technique Expected Characteristics

- Aromatic Region (6 6.5-7.5 ppm): Complex
multiplet patterns. The protons on the chloro-
substituted ring are expected to form an AA'BB’
system (two doublets). The protons on the

1H NMR amine-substituted ring will show distinct signals,
with the proton between the two other
substituents being a singlet or narrow triplet. -
Amine Protons (& ~3.7 ppm): A broad singlet for

the -NHz protons, which is D20 exchangeable.

- Aromatic Region (6 110-150 ppm): 12 distinct
signals are expected due to the lack of
symmetry. Key signals include the carbon

15C NMR Yy _ Yy Y_ g
bearing the amino group (~146 ppm), the
carbon bearing the chloro group (~133 ppm),

and the two carbons of the biphenyl C-C bond.

- N-H Stretch: A characteristic doublet around
3350-3450 cm~1 for the primary amine. - C-ClI
Stretch: A signal in the fingerprint region,

'R (Infrared) typically around 700-800 cm~1. - Aromatic C=C
Stretch: Multiple peaks in the 1450-1600 cm™1

region.

- Molecular lon (M™*): A distinct isotopic pattern
for one chlorine atom. The molecular ion peak

Mass Spec (MS) (M*) will be at m/z 203, and an (M+2)* peak at
m/z 205 with approximately one-third the
intensity of the M+ peak.

PART 3: Chemical Reactivity and Synthetic Utility

4'-Chloro-[1,1'-biphenyl]-3-amine is a bifunctional molecule whose reactivity is dominated by
the nucleophilic amine and the two aromatic rings. This makes it a versatile building block for
creating a diverse library of more complex molecules.
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» N-Acylation/N-Sulfonylation: The primary amine readily reacts with acyl chlorides,
anhydrides, or sulfonyl chlorides under basic conditions to form stable amide or sulfonamide
linkages. This is a common strategy in drug discovery to introduce new pharmacophores or
modulate solubility.

e N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be
an issue. Reductive amination with aldehydes or ketones provides a more controlled method
for synthesizing secondary or tertiary amines.

» Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated
from NaNO: and HCI) at low temperatures. This highly reactive intermediate can then be
used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN,
-Br, -I) in place of the original amino group.

» Electrophilic Aromatic Substitution (EAS): The existing substituents direct further substitution.
The amine group is a strong activating, ortho-, para-director, while the 4'-chlorophenyl group
is a weak deactivator. EAS reactions like halogenation or nitration would likely occur on the
more activated, amine-bearing ring.

Caption: Key reaction pathways for derivatization.

PART 4: Applications in Drug Discovery and
Materials Science

The true value of 4'-Chloro-[1,1'-biphenyl]-3-amine lies in its potential as a precursor to high-
value compounds.

» Medicinal Chemistry: Biphenyl structures are integral to numerous approved drugs, acting as
mimics of peptide bonds or providing a rigid scaffold to orient other functional groups. For
example, biphenyl amides have been developed as potent antagonists for the TRPM8 ion
channel, relevant for treating sensory neuropathies.[6] The specific 4'-chloro-3-amino
substitution pattern offers a unique vector for structural diversification in the design of kinase
inhibitors, GPCR modulators, or other therapeutic agents. The chlorine atom can enhance
binding through halogen bonding and improve metabolic stability by blocking sites
susceptible to oxidative metabolism.[7][8]
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e Fungicide Synthesis: A closely related isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a key
intermediate in the synthesis of Boscalid, a widely used agricultural fungicide.[2] This
highlights the utility of the chloro-aminobiphenyl core in creating commercially important
agrochemicals. It is plausible that the 3-amine isomer could be used to generate novel
analogues with different activity spectra.

e Materials Science: Aminobiphenyls are precursors for synthesizing electroactive polymers
and organic light-emitting diode (OLED) materials. The amine can be a site for
polymerization or for attaching the biphenyl core to other chromophores.

PART 5: Safety, Handling, and Toxicology

No specific toxicological data exists for 4'-Chloro-[1,1'-biphenyl]-3-amine. Therefore, a
cautious approach based on the known hazards of its structural class is mandatory. Aromatic
amines, as a class, can be toxic and some are known or suspected carcinogens.

Hazard Identification (Inferred from Analogues):

e Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.
o Toxicity: May be harmful if swallowed or inhaled.

Recommended Handling Protocols:

» Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of
dust or vapors.

» Personal Protective Equipment (PPE):
o Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
o If handling significant quantities of the solid, a respirator may be necessary.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
strong oxidizing agents and acids.

» Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and
federal regulations.
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This self-validating system of caution ensures that researchers are protected by treating the
compound with the highest level of care appropriate for its chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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